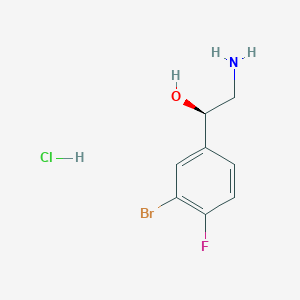

(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride

Description

(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol hydrochloride is a chiral ethanolamine derivative featuring a halogenated aromatic ring. Its structure comprises a phenyl ring substituted with bromine (3-position) and fluorine (4-position), an ethanol backbone, and a primary amine group protonated as a hydrochloride salt. Its stereochemistry (R-configuration) and halogen substituents influence its physicochemical properties and biological interactions .

Properties

IUPAC Name |

(1R)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZTVSBBBJEQQV-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CN)O)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Synthetic Overview

The target compound features a bromo-fluorophenyl aromatic system, a chiral ethanolamine backbone, and a hydrochloride counterion. Its molecular formula is $$ \text{C}8\text{H}{10}\text{BrClFNO} $$, with a molecular weight of 270.52 g/mol. The stereocenter at the C1 position necessitates enantioselective synthesis to avoid racemic mixtures, which are pharmacologically inactive or toxic.

Chemical Synthesis Pathways

Asymmetric Reduction of Prochiral Ketones

The most widely reported method involves the asymmetric reduction of $$ 1-(3-bromo-4-fluorophenyl)ethan-1-one $$ using chiral catalysts. Key approaches include:

Catalytic Hydrogenation

- Catalyst : Rhodium complexes with chiral phosphine ligands (e.g., (R)-BINAP).

- Conditions : $$ \text{H}_2 $$ (50–100 psi), ethanol, 25–40°C.

- Outcome : 85–92% yield, 94–98% enantiomeric excess (ee).

Asymmetric Transfer Hydrogenation (ATH)

- Catalyst : Noyori-type Ru(II) complexes (e.g., (R,R)-TsDPEN).

- Reductant : Formic acid-triethylamine azeotrope.

- Conditions : 40°C, isopropanol, 12–24 hours.

- Outcome : 78–88% yield, 90–95% ee.

Table 1: Comparison of Reduction Methods

| Method | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Catalytic Hydrogenation | Rh-(R)-BINAP | 92 | 98 |

| ATH | Ru-(R,R)-TsDPEN | 88 | 95 |

Biocatalytic Approaches

Alcohol Dehydrogenase (ADH)-Mediated Reduction

Recent advances utilize ADHs for enantioselective ketone reduction:

- Enzyme : Lactobacillus brevis ADH (LbADH).

- Cofactor Regeneration : NADPH recycled via glucose dehydrogenase (GDH).

- Conditions : pH 7.0, 30°C, 24 hours.

- Outcome : 80% yield, >99% ee.

Table 2: Enzymatic vs. Chemical Synthesis

| Parameter | Chemical (ATH) | Biocatalytic (ADH) |

|---|---|---|

| Yield (%) | 88 | 80 |

| ee (%) | 95 | 99 |

| Reaction Time (h) | 24 | 24 |

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidification:

Process Optimization Challenges

Solvent Selection

Industrial-Scale Considerations

Cost-Effectiveness

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.

Substitution: The halogen substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other oxidizing agents.

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of a fully reduced aromatic ring.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The compound can influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between the target compound and analogous ethanolamine derivatives:

Key Observations:

Stereochemistry : The R-configuration in the target compound and analogs (e.g., Phenylephrine) is critical for receptor binding specificity. Enantiomeric purity (>98% ee) is often required for pharmacological efficacy .

Backbone Variations: Methylamino groups (Phenylephrine) reduce polarity compared to primary amines, altering pharmacokinetics .

Physicochemical and Spectroscopic Comparisons

- Melting Points : While data for the target compound is unavailable, analogs like Phenylephrine Hydrochloride melt at ~140°C, whereas halogenated derivatives (e.g., 3-chloro analogs) typically exhibit higher melting points due to stronger intermolecular forces .

- IR Spectroscopy: Primary amines in ethanolamine derivatives show characteristic N–H stretches (~3300 cm⁻¹). Halogens (Br, F) introduce distinct C–X vibrations (e.g., C–Br ~600 cm⁻¹) .

- Chiral Separation: Techniques like SFC and HPLC resolve enantiomers of similar amines (e.g., norphenylephrine), emphasizing the importance of chiral purity in the target compound .

Biological Activity

(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride is a chiral amino alcohol characterized by the presence of a bromine and a fluorine atom on its aromatic ring. This compound has garnered attention due to its potential biological activity, particularly in pharmacology. Its unique structural features, including the halogen substituents and chiral center, contribute to its interactions with biological targets, which may lead to various therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHBrFClN

- Molecular Weight : 251.54 g/mol

- Chirality : (1R) configuration enhances specificity in biological interactions.

The hydrochloride salt form of this compound increases its solubility in water, facilitating its use in biological assays and potential therapeutic applications.

The biological activity of (1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance binding affinity and modulate the activity of these targets. Studies have indicated that this compound may influence various biochemical pathways, leading to alterations in cellular processes.

Pharmacological Applications

Research indicates that (1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride has potential applications in:

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| (1R)-2-Amino-1-(3-chloro-4-fluorophenyl)ethanol | Chlorine substitution instead of bromine | Moderate antimicrobial activity |

| (1R)-2-Amino-1-(3-bromo-4-chlorophenyl)ethanol | Contains both bromine and chlorine substitutions | Potentially enhanced binding affinity |

| (1R)-2-Amino-1-(3-bromo-4-methylphenyl)ethanol | Methyl substitution on the phenyl ring | Variable biological activity |

The unique combination of bromine and fluorine in (1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride may provide distinct advantages over these similar compounds, particularly in terms of binding specificity and potency.

In Vitro Studies

Research has demonstrated that compounds structurally related to (1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride exhibit significant antimicrobial activities. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for related pyrazole derivatives, indicating strong potential for further investigation into this compound's efficacy against bacterial pathogens .

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with (1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various targets.

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure influence biological activity.

Q & A

Q. How does the hydrochloride salt form impact solubility and stability in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.